molecular formula C19H20N4O4S B2505159 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide CAS No. 1251683-91-6

1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

Cat. No.: B2505159
CAS No.: 1251683-91-6
M. Wt: 400.45
InChI Key: WESXKKRZVZGTLD-UHFFFAOYSA-N
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Description

1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a complex organic compound that features a benzoxazole ring, an oxazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a suitable carboxylic acid derivative.

    Formation of the Oxazole Ring: The oxazole ring is often synthesized through the cyclization of an α-haloketone with an amide.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through other cyclization reactions.

    Coupling Reactions: The final compound is obtained by coupling the benzoxazole, oxazole, and piperidine intermediates through appropriate linkers and under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structural features could make it useful in the development of new materials with specific properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving sulfur and nitrogen heterocycles.

Mechanism of Action

The mechanism of action of 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole and oxazole rings could facilitate binding to these targets through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.

    1-[2-(1,3-benzimidazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide: Contains a benzimidazole ring instead of a benzoxazole ring.

Uniqueness

The presence of both benzoxazole and oxazole rings in 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide makes it unique compared to similar compounds. This unique combination of heterocycles can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a benzoxazole moiety, and an oxazole group, which contribute to its diverse biological interactions. The presence of the sulfanyl group is particularly noteworthy as it can enhance the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a variety of biological activities:

  • Anticancer Activity : Many benzoxazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancers (PC3) .
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, although the efficacy varies significantly among different derivatives .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Inhibition of Kinases : Similar compounds have been identified as kinase inhibitors, which play crucial roles in cancer progression by modulating signaling pathways .
  • Interference with Cell Cycle : Benzoxazole derivatives are known to affect cell cycle regulation, leading to apoptosis in cancer cells .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on various cancer cell lines
AntimicrobialVariable activity against bacterial strains
Kinase InhibitionPotential inhibition of cancer-related kinases
AntioxidantProtective effects against oxidative stress

Table 2: Case Studies on Related Compounds

Compound NameStudy FocusFindings
Ethyl 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]Anticancer propertiesSignificant cytotoxicity against MCF-7 cells
6-FluoroquinazolineKinase inhibitionEffective against leukemia cell lines
Benzoxazole derivativesAntimicrobial activityLimited activity against E. coli and S. aureus

Case Studies

Several studies have investigated the biological activity of benzoxazole derivatives:

  • Cytotoxicity in Cancer Cells : A study demonstrated that benzoxazole derivatives induce apoptosis in breast and lung cancer cells through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing cytotoxicity .
  • Antimicrobial Testing : Research on 3-(2-benzoxazol-5-yl)alanine derivatives showed low antibacterial potential but identified specific compounds with promising activity against Gram-positive bacteria like Bacillus subtilis .

Properties

IUPAC Name

1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-12-10-16(22-27-12)21-18(25)13-6-8-23(9-7-13)17(24)11-28-19-20-14-4-2-3-5-15(14)26-19/h2-5,10,13H,6-9,11H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESXKKRZVZGTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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